
Carpaine
Overview
Description
Carpaine is a bioactive alkaloid predominantly isolated from the leaves, petioles, and fruit peels of Carica papaya L., particularly the Eksotika cultivar. Structurally, it is a macrocyclic bisbenzylisoquinoline alkaloid characterized by two benzylisoquinoline units linked by ether bonds, forming a 16-membered ring system . Its isolation and purification are challenging due to co-extraction with structurally similar pseudocarpaines, such as dehydrothis compound I and II. Traditional extraction methods, including acid-base partitioning and solvent crystallization, yield this compound with a purity of ~90–95%, as confirmed by TLC (Rf = 0.43–0.45) and NMR spectroscopy . Recent advancements, such as surfactant-assisted micro-flotation, have improved extraction efficiency by leveraging this compound’s high hydrophobicity (logP = 13.49 when complexed with CTAB) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carpaine can be extracted from Carica papaya leaves using various methods. One effective method involves hot water extraction combined with ultrasound-assisted extraction. This is followed by condensation using surfactant-assisted flotation. The acid-base extraction method is also applied to alter the solubility of this compound at different stages of the process .
Industrial Production Methods: In industrial settings, this compound is typically extracted using a combination of acid-base extraction and flotation techniques. This method has been shown to significantly increase the yield of this compound compared to traditional ethanolic extraction methods. The use of surfactants such as cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) further enhances the extraction efficiency .
Chemical Reactions Analysis
Types of Reactions: Carpaine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups within the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activity and improved pharmacological properties .
Scientific Research Applications
Cardiovascular Applications
Cardioprotective Effects
Recent studies have highlighted carpaine's potential in promoting cardiomyocyte proliferation and repair following oxidative stress and ischemia-reperfusion injury. A study demonstrated that treatment with 1 µM this compound significantly increased the proliferation rates of H9c2 cardiomyocytes after exposure to hydrogen peroxide, a common oxidative stressor. The mechanism involves the activation of key signaling pathways, specifically Focal Adhesion Kinase (FAK) and extracellular signal-regulated kinases (ERK1/2) as well as AKT pathways, which are crucial for cell survival and proliferation during stress conditions .
Case Study: Ischemia-Reperfusion Injury
In vitro experiments showed that this compound not only promoted cell proliferation but also improved mitochondrial membrane potential and reduced reactive oxygen species production in H9c2 cells subjected to ischemic conditions. This suggests a protective role against cardiac dysfunction induced by oxidative stress .
Anti-Malarial Properties
This compound has demonstrated significant anti-plasmodial activity, making it a candidate for malaria treatment. In vitro studies reported an IC50 value of approximately 0.2 μM against Plasmodium falciparum, indicating its effectiveness in inhibiting malaria parasites. The selective toxicity towards parasites over human cells suggests a promising therapeutic index for further development .
Case Study: Treatment Efficacy
A treatment regimen involving this compound extracted from papaya leaves was administered to patients with dengue fever, showing substantial improvements in hematological parameters, including increased platelet counts. This highlights this compound's potential role in managing symptoms associated with viral infections .
Anti-Inflammatory and Antioxidant Effects
This compound exhibits notable anti-inflammatory properties by modulating cytokine production. Studies indicate that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in chronic inflammatory diseases like rheumatoid arthritis and asthma .
Moreover, this compound has shown strong antioxidant activity, attributed to its high polyphenol content in papaya leaves. The antioxidant capacity measured using the DPPH assay revealed that young papaya leaves had significantly lower IC50 values compared to older leaves, indicating greater potency in combating oxidative stress .
Summary Table of this compound Applications
Mechanism of Action
Carpaine exerts its effects through various molecular targets and pathways:
Cardiovascular Effects: this compound affects the myocardium directly, leading to a decrease in systolic, diastolic, and mean arterial blood pressure.
Cell Proliferation: this compound promotes the proliferation of H9c2 cardiomyocytes by activating the FAK-ERK1/2 and FAK-AKT signaling pathways.
Anti-inflammatory Effects: this compound modulates the body’s inflammatory response by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carpaine is frequently compared to its pseudothis compound derivatives, dehydrothis compound I and dehydrothis compound II , which differ in their oxidation states and ring saturation. Below is a systematic comparison:
Table 1: Comparative Analysis of this compound and Pseudocarpaines
Key Differences:
Structural Stability : this compound’s fully saturated macrocycle confers greater chemical stability compared to dehydrocarpaines, which degrade under prolonged exposure to light or heat .
Separation Challenges: Dehydrothis compound I and II co-elute with this compound in conventional solvent systems (e.g., ethanol/water/acetic acid). Modified protocols using a 94.5:5:0.5 (v/v/v) solvent ratio enhance selectivity for this compound by favoring non-polar interactions .
Functional Implications : this compound exhibits stronger anthelmintic and cardioactive effects, whereas dehydrocarpaines show diminished activity due to disrupted hydrogen-bonding networks .
Comparison with Functionally Similar Alkaloids
This compound shares functional similarities with other macrocyclic alkaloids, such as lythranine (from Lythrum anceps) and chelidonine (from Chelidonium majus), though their structural motifs differ.
Table 2: Functional Comparison with Non-Pseudothis compound Alkaloids
Key Insights:
Mechanistic Divergence : Unlike lythranine and chelidonine, this compound’s bioactivity stems from its ability to modulate calcium channels in cardiac tissues, a trait linked to its macrocyclic rigidity .
Extraction Complexity: this compound’s hydrophobicity necessitates specialized surfactants (e.g., CTAB) for efficient recovery, whereas chelidonine’s moderate polarity allows simpler ethanol-based extraction .
Biological Activity
Carpaine, an alkaloid derived from the leaves of the papaya plant (Carica papaya), has garnered attention for its diverse biological activities, particularly in cardioprotection, wound healing, and platelet stimulation. This article synthesizes recent research findings, highlighting the mechanisms through which this compound exerts its effects and its potential therapeutic applications.
1. Cardioprotective Effects
Recent studies have demonstrated that this compound promotes the proliferation and repair of cardiomyocytes, particularly in the context of ischemia-reperfusion injury (IRI). One notable study utilized H9c2 cardiomyoblasts to investigate the underlying mechanisms of this compound's cardioprotective properties.
This compound's cardioprotective effects are mediated through several key signaling pathways:
- Focal Adhesion Kinase (FAK) Activation : this compound initiates the activation of FAK, which is crucial for cell growth and survival.
- Mitogen-Activated Protein Kinases (MAPKs) : Following FAK activation, this compound stimulates the ERK1/2 and AKT pathways, leading to increased cell proliferation. The study reported significant phosphorylation of ERK1/2 and AKT at various time points post-treatment with this compound .
Table 1: Summary of this compound's Effects on Cardiomyocyte Proliferation
Treatment Concentration | Proliferation Rate Increase | Key Signaling Pathways Activated |
---|---|---|
1 µM this compound | Significant increase at 24h and 48h | FAK, ERK1/2, AKT |
1.2 Protective Role Against Oxidative Stress
This compound has also been shown to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂), which is a common factor in cardiac injury. The treatment with this compound significantly improved mitochondrial membrane potential (MMP), indicating enhanced cellular health and recovery from oxidative damage .
2. Platelet-Stimulating Activity
In addition to its cardiac benefits, this compound exhibits platelet-stimulating properties. A study focused on the effects of this compound extracted from papaya leaves on thrombocytopenia—a condition characterized by low platelet counts—demonstrated that this compound significantly increased platelet counts in animal models.
2.1 Study Findings
- Dosage : this compound was administered at doses up to 4 mg/kg without toxic effects observed.
- Results : Following induction of thrombocytopenia using busulfan, animals treated with this compound showed a marked increase in platelet counts compared to controls .
Table 2: Platelet Count Changes Post-Carpaine Treatment
Group | Platelet Count (cells/μL) | Statistical Significance |
---|---|---|
Control | 101,000 | - |
This compound-treated | Significantly higher | p < 0.05 |
3. Antiproliferative Potential
Research has also explored the antiproliferative effects of this compound against various cancer cell lines. Molecular docking studies indicate that this compound binds effectively to the 20S proteasome, suggesting a potential role in cancer therapy through inhibition of proteasomal activity .
Table 3: Docking Scores of this compound with Proteins
Protein Target | Docking Score |
---|---|
20S Proteasome | Highest among tested |
Other Targets | Variable |
Q & A
Basic Research Questions
Q. What validated methods are recommended for isolating and purifying carpaine from natural sources?
To isolate this compound, researchers should employ chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) paired with solvent extraction (e.g., ethanol or methanol). Reproducibility requires documenting solvent ratios, temperature, and column specifications. Purity validation should include nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity . For scalability, centrifugal partition chromatography (CPC) may reduce solvent waste .
Q. How can researchers assess the pharmacological properties of this compound in preliminary studies?
Begin with in vitro assays to evaluate bioactivity, such as enzyme inhibition (e.g., antiparasitic assays against Trypanosoma cruzi) or cytotoxicity screening (e.g., MTT assays on cancer cell lines). Dose-response curves and IC50 calculations are critical for establishing potency. For in vivo models, use rodent studies with controlled variables (e.g., dosage, administration route) and ethical oversight per institutional guidelines .
Q. What analytical techniques are essential for structural characterization of this compound?
Combine spectroscopic methods:
- NMR (¹H, ¹³C, 2D-COSY) to map carbon-hydrogen frameworks.
- High-resolution MS for molecular formula confirmation.
- X-ray crystallography (if crystalline derivatives are obtainable) for absolute stereochemistry .
Advanced Research Questions
Q. What experimental designs are suitable for investigating this compound’s mechanism of action at the molecular level?
Use molecular docking to predict interactions with target proteins (e.g., actin or ion channels) and validate findings via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. Gene expression profiling (RNA-seq) and CRISPR-Cas9 knockout models can identify downstream pathways. Ensure controls include structurally similar alkaloids to rule off-target effects .
Q. How should researchers address contradictions in published data on this compound’s bioactivity?
Conduct a systematic review with inclusion/exclusion criteria (e.g., study type, sample size) and assess bias using tools like ROBIS . Meta-analyses can resolve discrepancies by pooling data across studies, while in vitro replication under standardized conditions (e.g., pH, temperature) isolates confounding variables. Transparent reporting via PRISMA guidelines is recommended .
Q. What methodologies improve the bioavailability of this compound in pharmacokinetic studies?
Employ lipid-based delivery systems (nanoemulsions, liposomes) to enhance solubility. Pharmacokinetic parameters (Cmax, AUC) should be measured via LC-MS/MS in plasma samples from animal models. Comparative studies with absorption enhancers (e.g., piperine) can optimize bioavailability .
Q. How can researchers evaluate this compound’s synergistic effects with other bioactive compounds?
Use high-throughput screening (HTS) platforms to test combinatorial libraries. Synergy quantification requires the Chou-Talalay method or isobolographic analysis, calculating combination indices (CI < 1 indicates synergy). Transcriptomic or metabolomic profiling may uncover mechanistic interactions .
Q. What long-term toxicity assessment strategies are appropriate for this compound?
Implement chronic toxicity assays in rodent models over 6–12 months, monitoring hematological, hepatic, and renal parameters. Histopathological analysis of organ tissues and genotoxicity testing (e.g., Ames test) are mandatory. Dose escalation studies should align with OECD guidelines .
Q. Methodological Resources
- Data Repositories : Use Reaxys or PubChem for physicochemical data; access in vivo toxicity datasets via TOXNET .
- Statistical Tools : Apply R or Python for meta-analyses; Prism for dose-response modeling.
- Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human cell line use .
Properties
IUPAC Name |
13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCMASJCYVAIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871890 | |
Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2~11,14~]triacontane-3,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carpaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3463-92-1 | |
Record name | Carpaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 - 120 °C | |
Record name | Carpaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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